molecular formula C20H21N3O3 B1212622 Aniflorine CAS No. 29048-81-5

Aniflorine

Cat. No. B1212622
CAS RN: 29048-81-5
M. Wt: 351.4 g/mol
InChI Key: HSGFCNFPJXZBFJ-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aniflorine is a member of quinazolines.

Scientific Research Applications

  • Chlorine-Anion Separation : A study by Biesaga, Kwiatkowska, and Trojanowicz (1997) focused on the development of a method for the determination of chlorine anions in water using ion chromatography and capillary electrophoresis, which might be relevant to understanding the chemical properties and applications of compounds like Aniflorine in analytical chemistry (Biesaga, Kwiatkowska, & Trojanowicz, 1997).

  • Chlorine Gas and Sodium Chlorate Production : Karlsson and Cornell (2016) reviewed the selectivity between chlorine and oxygen evolution in chlorate and chlor-alkali production, which could be relevant to the industrial applications of chlorine-based compounds (Karlsson & Cornell, 2016).

  • Electrolysis in Water Disinfection : Bergmann, Rollin, and Iourtchouk (2009) conducted a study on the risks of perchlorate formation in drinking water disinfected by direct electrolysis, which might be relevant for understanding the environmental and safety aspects of chlorine-containing compounds like Aniflorine (Bergmann, Rollin, & Iourtchouk, 2009).

  • Chlorine Species in Environmental Electrochemistry : A review by Malpass and Motheo (2021) presented advances in the application of active anode materials in environmental electrochemistry, which might provide insights into the electrochemical properties and environmental applications of compounds related to Aniflorine (Malpass & Motheo, 2021).

  • Perchlorate Reduction and Bioremediation : Coates and Achenbach (2004) discussed the microbiology and biochemistry of microorganisms capable of reductively transforming perchlorate into chloride, which could be relevant for understanding the bioremediation potential of chlorine-containing compounds like Aniflorine (Coates & Achenbach, 2004).

  • Active Chlorine Species Electrogeneration : Moura et al. (2014) investigated the evolution of chlorine-related species electrogenerated on specific anode surfaces, which might be relevant for understanding the electrochemical behavior of Aniflorine in various applications (Moura et al., 2014).

properties

CAS RN

29048-81-5

Molecular Formula

C20H21N3O3

Molecular Weight

351.4 g/mol

IUPAC Name

(3R)-3-[2-(dimethylamino)phenyl]-3-hydroxy-5-methoxy-1,2-dihydropyrrolo[2,1-b]quinazolin-9-one

InChI

InChI=1S/C20H21N3O3/c1-22(2)15-9-5-4-8-14(15)20(25)11-12-23-18(24)13-7-6-10-16(26-3)17(13)21-19(20)23/h4-10,25H,11-12H2,1-3H3/t20-/m1/s1

InChI Key

HSGFCNFPJXZBFJ-HXUWFJFHSA-N

Isomeric SMILES

CN(C)C1=CC=CC=C1[C@@]2(CCN3C2=NC4=C(C3=O)C=CC=C4OC)O

SMILES

CN(C)C1=CC=CC=C1C2(CCN3C2=NC4=C(C3=O)C=CC=C4OC)O

Canonical SMILES

CN(C)C1=CC=CC=C1C2(CCN3C2=NC4=C(C3=O)C=CC=C4OC)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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